molecular formula C12H19BO4 B8206473 (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid

(3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B8206473
M. Wt: 238.09 g/mol
InChI Key: BIQSLNQQTIEHQI-UHFFFAOYSA-N
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Description

(3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic ester or boronic acid under palladium-catalyzed conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst and a base in an organic solvent .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol using oxidizing agents.

    Reduction: Formation of the corresponding arylborane under reducing conditions.

    Substitution: Nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, arylboranes, and halogenated derivatives, which are useful intermediates in further synthetic applications .

Scientific Research Applications

Chemistry

In organic chemistry, (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals .

Biology and Medicine

In medicinal chemistry, boronic acids are explored for their potential as enzyme inhibitors. This compound has shown promise in inhibiting proteases and other enzymes, making it a candidate for drug development .

Industry

Industrially, this compound is used in the production of polymers and materials with specific properties. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid exerts its effects involves the formation of reversible covalent bonds with target molecules. In enzyme inhibition, the boronic acid moiety interacts with the active site of the enzyme, blocking its activity. This interaction is often reversible, allowing for fine-tuning of the inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • tert-Butylphenylboronic acid

Uniqueness

Compared to similar compounds, (3-(tert-Butyl)-4-(methoxymethoxy)phenyl)boronic acid offers a unique combination of steric hindrance and electronic properties. The tert-butyl group provides steric bulk, enhancing selectivity in reactions, while the methoxymethoxy group offers electron-donating effects, stabilizing intermediates and transition states.

Properties

IUPAC Name

[3-tert-butyl-4-(methoxymethoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4/c1-12(2,3)10-7-9(13(14)15)5-6-11(10)17-8-16-4/h5-7,14-15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIQSLNQQTIEHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCOC)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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